Formamide, N-((1R)-1-methyl-2-phenylethyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(1-phenylpropan-2-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSYPSYCGPLSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046135 | |
| Record name | Formetorex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086829 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22148-75-0, 15302-18-8, 62532-67-6 | |
| Record name | N-Formylamphetamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22148-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formetorex [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formetorex | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC245648 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formetorex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORMETOREX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30555LM9SQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nomenclature and Structural Representation of N 1r 1 Methyl 2 Phenylethyl Formamide
IUPAC Naming Conventions and Chemical Synonyms
The compound is systematically named under the rules of the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for this molecule is N-(1-methyl-2-phenylethyl)formamide . The "(1R)" designation, which specifies the molecule's stereochemistry, is prepended to this name, resulting in N-((1R)-1-methyl-2-phenylethyl)formamide .
This substance is also widely known as N-formylamphetamine . It is the N-formylated derivative of amphetamine and is recognized as a precursor in the synthesis of amphetamine and a potential impurity in seized samples. caymanchem.combertin-bioreagent.com Other synonyms include Formetorex, although this name is often associated with the racemic mixture. nih.gov The CAS Registry Number for the racemic form (a mixture of both R and S enantiomers) is 22148-75-0. cymitquimica.comchemicalbook.com
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | N-((1R)-1-methyl-2-phenylethyl)formamide |
| Common Synonym | (R)-N-formylamphetamine |
| Other Synonyms | Formetorex, N-(α-Methylphenethyl)formamide nih.gov |
| CAS Number (Racemate) | 22148-75-0 cymitquimica.comchemicalbook.com |
| Molecular Formula | C10H13NO caymanchem.comcymitquimica.com |
| Molecular Weight | 163.22 g/mol nih.govchemicalbook.com |
Stereochemical Designation and Absolute Configuration
The descriptor "(1R)" in the compound's name specifies the absolute configuration of its single stereocenter. A stereocenter, or chiral center, is a carbon atom attached to four different substituent groups. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.
For N-((1R)-1-methyl-2-phenylethyl)formamide, the chiral carbon is the one bonded to the methyl group and the nitrogen atom of the formamide (B127407) group. The four groups attached to this stereocenter are:
-NHCHO (Formamido group)
-CH2C6H5 (Benzyl group)
-CH3 (Methyl group)
-H (Hydrogen atom)
According to the CIP rules, priority is assigned based on the atomic number of the atoms directly attached to the chiral center.
Nitrogen (in -NHCHO) has a higher atomic number (7) than Carbon. It receives the highest priority (1).
The carbon of the benzyl (B1604629) group (-CH2C6H5) and the carbon of the methyl group (-CH3) are tied. To break the tie, we look at the atoms they are bonded to. The benzyl carbon is bonded to a phenyl group (C, C, H), while the methyl carbon is bonded to three hydrogens (H, H, H). Carbon has a higher atomic number than hydrogen, so the benzyl group receives the second priority (2).
The methyl group receives the third priority (3).
The hydrogen atom has the lowest atomic number and thus the lowest priority (4).
To determine the configuration, the molecule is oriented so that the lowest-priority group (the hydrogen atom) points away from the viewer. The direction from the highest priority group (1) to the second (2) to the third (3) is then observed. For this molecule, this direction is clockwise, which corresponds to the R (from the Latin rectus, for right) configuration.
Structural Isomerism and Diastereomeric Relationships
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. N-((1R)-1-methyl-2-phenylethyl)formamide exhibits both stereoisomerism and constitutional isomerism.
Stereoisomerism: Due to its single chiral center, this compound has one stereoisomer that is its non-superimposable mirror image: an enantiomer.
Enantiomer: The enantiomer of N-((1R)-1-methyl-2-phenylethyl)formamide is N-((1S)-1-methyl-2-phenylethyl)formamide . This molecule has the identical physical properties (melting point, boiling point, solubility) as its R-counterpart but rotates plane-polarized light in the opposite direction. A 1:1 mixture of the R and S enantiomers is called a racemic mixture.
Because the molecule possesses only one stereocenter, it cannot have diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and require a molecule to have at least two stereocenters.
Constitutional Isomerism: Constitutional isomers have the same molecular formula (C10H13NO) but differ in the connectivity of their atoms. Several constitutional isomers exist, including:
Positional Isomers: The functional groups can be attached at different positions. For example, N-(2-methyl-2-phenylethyl)formamide , where the formamide group is attached to a different carbon on the ethyl chain. Another example involves moving the methyl group to the phenyl ring, such as in N-(1-methyl-4-phenylethyl)formamide .
Functional Group Isomers: The atoms can be rearranged to form different functional groups.
| Isomer Type | Isomer Name | Relationship to N-((1R)-1-methyl-2-phenylethyl)formamide |
|---|---|---|
| Enantiomer | N-((1S)-1-methyl-2-phenylethyl)formamide | Non-superimposable mirror image. |
| Constitutional Isomer | N-(2-methyl-2-phenylethyl)formamide | Same molecular formula, different atom connectivity. |
| Constitutional Isomer | N-(1-phenylpropan-1-yl)formamide | Same molecular formula, different atom connectivity. |
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For Formamide (B127407), N-((1R)-1-methyl-2-phenylethyl)-, which has a molecular formula of C10H13NO, the theoretical monoisotopic mass can be calculated with precision. nih.govcymitquimica.com This exact mass measurement allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from other isobaric compounds. Techniques like quadrupole time-of-flight (QTOF) mass spectrometry are frequently employed for this purpose, offering the high resolution necessary for such determinations. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight (g/mol) | 163.22 |
| Theoretical Monoisotopic Mass (Da) | 163.099714038 |
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathway Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides characteristic fragmentation patterns, essentially a molecular fingerprint, which is invaluable for structural elucidation. When Formamide, N-((1R)-1-methyl-2-phenylethyl)- is subjected to EI-MS, it undergoes predictable bond cleavages. researchgate.net
The primary fragmentation pathway involves the cleavage of the Cα-Cβ bond (the bond between the carbon attached to the nitrogen and the benzylic carbon), which is characteristic of phenethylamines. researchgate.net This cleavage results in the formation of a stable tropylium (B1234903) cation (m/z 91) or a related benzyl (B1604629) cation. Another significant fragmentation is the cleavage of the bond between the nitrogen and the chiral carbon, leading to the formation of an iminium cation. The resulting mass spectrum displays a series of fragment ions that can be pieced together to confirm the compound's structure. researchgate.netresearchgate.net
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Origin |
|---|---|
| 163 | Molecular Ion [M]+• |
| 91 | Tropylium cation [C7H7]+ |
| 72 | Iminium ion fragment [CH3-CH=NH-CHO]+ |
| 44 | [C2H6N]+ fragment |
Soft Ionization Techniques (e.g., MALDI-MS, ESI-MS)
In contrast to EI-MS, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) impart less energy to the molecule during the ionization process. This minimizes fragmentation and typically results in the observation of the intact protonated molecule, [M+H]+. nih.gov
For Formamide, N-((1R)-1-methyl-2-phenylethyl)-, using ESI-MS would be expected to produce a prominent ion at m/z 164.1070 ([C10H14NO]+). nih.gov These techniques are particularly useful for confirming the molecular weight of the compound and are often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.gov While fragmentation can be induced in ESI through collision-induced dissociation (CID), the initial ionization preserves the molecular ion, providing complementary data to EI-MS. doi.org
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is essential for separating the target compound from impurities and for determining its enantiomeric purity, a critical parameter for chiral molecules.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. To determine the enantiomeric purity of Formamide, N-((1R)-1-methyl-2-phenylethyl)-, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of amphetamine and its derivatives. researchgate.netnih.gov
The separation mechanism relies on the differential interaction of the two enantiomers—(1R) and (1S)—with the chiral selector in the stationary phase, leading to different retention times. This allows for the quantification of the desired (1R)-enantiomer and the detection of any of the unwanted (1S)-enantiomer, thereby establishing the enantiomeric excess (e.e.). nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralpak series) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Elution Order | Enantiomer-specific, dependent on exact CSP and mobile phase |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis in Related Contexts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. N-formylamphetamine has been identified as a specific impurity in amphetamine samples, indicating its synthesis via the Leuckart pathway. researchgate.net GC-MS is the primary method used for impurity profiling in forensic analysis of clandestinely synthesized drugs. jfda-online.com
While the formamide itself is amenable to GC analysis, derivatization is sometimes employed for related amphetamines to improve chromatographic peak shape and mass spectral characteristics. gcms.cz The coupling of GC with a mass spectrometer allows for the confident identification of the compound and any co-eluting volatile impurities based on both retention time and mass spectral data. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) in Analytical Research
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles to achieve faster and more efficient separations. mdpi.com This technology offers substantially higher resolution, sensitivity, and speed, making it highly suitable for the demanding analytical requirements of pharmaceutical and forensic science. nih.gov
In the context of Formamide, N-((1R)-1-methyl-2-phenylethyl)-, UPLC can be employed for rapid purity assessments and the detection of trace-level impurities. tandfonline.com The increased peak capacity and sensitivity of UPLC, especially when coupled with mass spectrometry (UPLC-MS), allows for more comprehensive impurity profiling in a fraction of the time required by conventional HPLC methods. waters.com
X-ray Diffraction Studies for Solid-State Structure (e.g., Powder X-ray Diffraction)
A comprehensive search of scientific literature and crystallographic databases reveals that there are currently no published X-ray diffraction studies for Formamide, N-((1R)-1-methyl-2-phenylethyl)-. Consequently, detailed data regarding its solid-state structure, such as crystal system, space group, and unit cell dimensions, are not available.
The determination of a molecule's three-dimensional structure in the solid state is unequivocally achieved through single-crystal X-ray diffraction, while powder X-ray diffraction is instrumental in characterizing polycrystalline materials. These techniques provide precise information on atomic coordinates, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Without experimental crystallographic data, the precise arrangement of molecules in the solid state, including conformational details and packing motifs of Formamide, N-((1R)-1-methyl-2-phenylethyl)-, remains undetermined. Future X-ray diffraction studies would be necessary to elucidate these structural features.
Computational and Theoretical Studies on N 1r 1 Methyl 2 Phenylethyl Formamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of this size. nih.govarxiv.org It is frequently used to determine optimized geometries, electronic properties, and vibrational frequencies of organic compounds.
Geometry optimization calculations aim to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For N-((1R)-1-methyl-2-phenylethyl)formamide, DFT methods like B3LYP, often paired with basis sets such as 6-31G* or larger, are employed to predict its equilibrium geometry. acs.orgnih.gov
A key feature of the amide group is its planarity, a result of the delocalization of the nitrogen lone pair into the carbonyl π-system, creating a partial double bond character in the C-N bond. nih.gov This resonance leads to specific, predictable bond lengths and angles. DFT calculations on similar amides, such as N-methylformamide, confirm these structural characteristics. The electronic structure analysis reveals the distribution of electron density, with the carbonyl oxygen being a site of high electron density and the amide proton being acidic. The Mulliken atomic charges and HOMO-LUMO energy gap can also be calculated to understand the molecule's reactivity and electronic transitions. researchgate.net
Table 1: Predicted Geometric Parameters for the Formamide (B127407) Moiety Based on typical values from DFT calculations on secondary amides.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N | ~1.35 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Angle | O=C-N | ~124° |
| Bond Angle | C-N-H | ~119° |
| Dihedral Angle | H-N-C=O | ~180° (for trans conformer) |
| Dihedral Angle | H-N-C=O | ~0° (for cis conformer) |
Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum and to predict the infrared (IR) spectrum. nih.gov These calculations simulate the molecule's vibrations, which correspond to absorption bands in IR spectroscopy. For N-((1R)-1-methyl-2-phenylethyl)formamide, several characteristic amide vibrations are expected. These include:
Amide A band: Primarily associated with the N-H stretching vibration, typically appearing at high frequencies.
Amide I band: Mostly due to the C=O stretching vibration, this is one of the most intense and structurally sensitive bands in the IR spectrum of amides.
Amide II band: A mixed vibration involving N-H in-plane bending and C-N stretching.
Theoretical calculations allow for the assignment of these bands and can help interpret experimental spectra. researchgate.net The predicted frequencies from DFT calculations often show a systematic deviation from experimental values, but these can be corrected using scaling factors to achieve good agreement. mdpi.com
Table 2: Predicted Characteristic Vibrational Frequencies Based on typical values from DFT calculations on secondary amides.
| Band Name | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Amide A | N-H stretch | 3250 - 3400 |
| Amide I | C=O stretch | 1650 - 1690 |
| Amide II | N-H bend + C-N stretch | 1510 - 1570 |
| Amide III | C-N stretch + N-H bend | 1250 - 1350 |
Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods
N-((1R)-1-methyl-2-phenylethyl)formamide has several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often done using a two-step approach. nih.gov
First, a broad scan of the potential energy surface is performed using computationally inexpensive Molecular Mechanics (MM) force fields. This step identifies a pool of low-energy candidate structures. Subsequently, these candidate structures are subjected to more accurate geometry optimization and energy calculations using quantum chemical methods, such as DFT. researchgate.net
Key conformational features include the cis/trans isomerism around the C-N amide bond and the rotation around the Cα-N and Cα-Cβ bonds of the phenylethyl side chain. For most secondary amides, the trans conformation (where the Cα and the carbonyl oxygen are on opposite sides of the C-N bond) is significantly more stable than the cis conformation. acs.org Computational studies can precisely quantify this energy difference and determine the rotational barriers.
Non-Covalent Interaction (NCI) Analysis in Related Compounds
Non-covalent interactions (NCIs) play a crucial role in determining the conformation and properties of molecules. NCI analysis is a computational technique that allows for the visualization and characterization of weak interactions, such as hydrogen bonds and van der Waals forces, based on the electron density and its derivatives. nih.govmdpi.com The results are often displayed as color-coded isosurfaces, where blue indicates strong attractive interactions (like hydrogen bonds), green indicates weak van der Waals interactions, and red indicates repulsive steric clashes. researchgate.net
In N-((1R)-1-methyl-2-phenylethyl)formamide, NCI analysis would be particularly useful for identifying potential intramolecular hydrogen bonds. A plausible interaction is the N-H•••π interaction, where the amide N-H group acts as a hydrogen bond donor to the π-electron cloud of the phenyl ring. This type of interaction can significantly influence the preferred conformation of the side chain. NCI plots can confirm the presence of this interaction and provide a qualitative measure of its strength. nih.govresearchgate.net
Mechanistic Investigations of Reaction Pathways via Computational Modeling
N-((1R)-1-methyl-2-phenylethyl)formamide is a key intermediate in the Leuckart reaction, a classic method for the synthesis of amphetamine and related compounds via reductive amination. mdpi.comwikipedia.org Computational modeling, particularly using DFT, has been instrumental in elucidating the complex mechanism of this reaction. researchgate.net
Studies on the Leuckart-Wallach reaction for amphetamine formation from phenyl-2-propanone and formamide or ammonium (B1175870) formate (B1220265) have detailed a multi-step pathway. researchgate.net These computational investigations map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. By calculating the activation energies (the energy barriers of the transition states), the rate-determining step of the reaction can be identified. researchgate.net
Compound Names Mentioned
Chemical Reactivity and Transformation Mechanisms of N 1r 1 Methyl 2 Phenylethyl Formamide
Amide Hydrolysis and Formation Pathways
The formation and cleavage of the amide bond in N-((1R)-1-methyl-2-phenylethyl)formamide are fundamental transformations.
Formation Pathways: The synthesis of N-((1R)-1-methyl-2-phenylethyl)formamide is commonly achieved through the N-formylation of (1R)-1-methyl-2-phenylethylamine. A prevalent method for this transformation is the Leuckart reaction, which utilizes a mixture of formic acid and a secondary reagent like formamide (B127407) or ammonium (B1175870) formate (B1220265) to reductively aminate a ketone. unodc.orgwikipedia.org In the context of N-((1R)-1-methyl-2-phenylethyl)formamide, the precursor would be phenylacetone. The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed to yield the final amine product; however, the N-formyl compound itself can be isolated as the main product under controlled conditions. unodc.orgwikipedia.org
Alternatively, direct formylation of (1R)-1-methyl-2-phenylethylamine with formic acid, often under catalyst-free conditions or with a mild catalyst, provides a straightforward route to the title compound. google.com The use of formic acid as a sustainable C1 source makes this an environmentally conscious approach. nih.gov
Amide Hydrolysis: The formamide group can be hydrolyzed back to the parent amine, (1R)-1-methyl-2-phenylethylamine, and formic acid. This reaction is typically carried out under acidic or basic conditions with heating. google.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. wikipedia.org Basic hydrolysis, on the other hand, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. An accelerated method for the hydrolysis of substituted formylamines, including N-formylamphetamine and its analogs, involves heating with an acid or base in a suitable solvent. google.com
Functional Group Interconversions on the Formamide Moiety
The formamide functional group in N-((1R)-1-methyl-2-phenylethyl)formamide can be converted into other important functional groups.
Reduction to Amines: The formyl group can be reduced to a methyl group to yield N-methyl-(1R)-1-methyl-2-phenylethylamine. This transformation is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH4). This reaction is analogous to the reduction of N-formyl-3,4-methylenedioxyamphetamine to MDMA. wikipedia.org
Dehydration to Isonitriles: The formamide can undergo dehydration to form the corresponding isonitrile, (1R)-1-isocyano-1-methyl-2-phenylethane. This reaction is commonly carried out using dehydrating agents like phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine (B128534). nih.govresearchgate.net Other reagent combinations, like triphenylphosphine (B44618) and iodine, have also been shown to be effective for the dehydration of N-substituted formamides. d-nb.info
Reactions Involving the Phenylethyl Side Chain
The phenylethyl side chain offers a site for various chemical modifications, primarily through electrophilic aromatic substitution on the phenyl ring. The N-formyl group acts as a directing group in such reactions.
Electrophilic Aromatic Substitution: The phenyl ring of N-((1R)-1-methyl-2-phenylethyl)formamide can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The N-formyl-1-methyl-2-phenylethyl group will influence the position of substitution on the aromatic ring. While specific studies on the directing effects of this particular substituent are not abundant, it is expected to behave as an ortho-, para-directing group due to the presence of the nitrogen atom, albeit with some deactivation due to the electron-withdrawing nature of the formyl group.
Cyclization Reactions Utilizing the Formamide as a Protecting Group or Reactive Intermediate
The N-((1R)-1-methyl-2-phenylethyl)formamide structure is a precursor for various intramolecular cyclization reactions to form heterocyclic compounds.
Pummerer-Type Cyclization Reactions
While no direct examples of Pummerer-type cyclization involving N-((1R)-1-methyl-2-phenylethyl)formamide are readily available in the literature, analogous reactions with similar N-acyliminium ions suggest its potential as a substrate. The Pummerer reaction typically involves the rearrangement of a sulfoxide (B87167) in the presence of an activating agent. In the context of cyclizations, an N-acyliminium ion, which can be generated from the formamide, can act as an electrophile for an intramolecular reaction with the aromatic ring.
Intramolecular Carbonylation Reactions (e.g., Ruthenium-catalyzed Hydrocarbamoylation to Pyrrolidones)
N-((1R)-1-methyl-2-phenylethyl)formamide and its derivatives are valuable substrates for intramolecular carbonylation reactions. For instance, ruthenium-catalyzed intramolecular hydrocarbamoylation of allylic formamides provides a convenient route to chiral pyrrolidones. This process involves the formal cleavage of a C-H bond of the formamide followed by the construction of a new C-C bond, demonstrating high atom economy.
Alkylation and Acylation Reactions
The nitrogen atom of the formamide in N-((1R)-1-methyl-2-phenylethyl)formamide can undergo alkylation and acylation reactions, although the reactivity is generally lower than that of the corresponding amine.
Alkylation: N-alkylation of the formamide can be achieved using alkylating agents such as alkyl halides or sulfates. These reactions often require a base to deprotonate the amide nitrogen, forming a more nucleophilic amide anion. The direct N-alkylation of amides with alcohols has also been developed as an attractive synthetic route. nih.gov
Acylation: N-acylation of the formamide would lead to the formation of an imide. This transformation is typically carried out using more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. derpharmachemica.com The reaction proceeds via nucleophilic attack of the amide nitrogen on the carbonyl group of the acylating agent.
Role As a Synthetic Intermediate and Precursor for Complex Chemical Structures
Precursor in Chiral Amine Synthesis
The formamide (B127407) group serves as a protected form of a primary amine. The N-formyl group can be introduced to a chiral amine like (1R)-1-methyl-2-phenylethylamine and subsequently removed under specific reaction conditions to regenerate the amine. This protection-deprotection strategy is fundamental in multi-step syntheses where the reactivity of the amine needs to be masked. researchgate.net
Furthermore, the chiral backbone of Formamide, N-((1R)-1-methyl-2-phenylethyl)- makes it a valuable precursor for the synthesis of other chiral amines. The existing stereocenter can direct the formation of new stereocenters in a predictable manner, a key principle in asymmetric synthesis. nih.govnih.gov Catalytic methods, including enzymatic routes and asymmetric reductive amination, are powerful tools for producing chiral amines, and intermediates with existing chirality are often employed to enhance stereoselectivity. nih.govwiley.comnih.govsci-hub.se
Table 1: Synthetic Pathways to Chiral Amines
| Method | Description | Potential Relevance |
|---|---|---|
| Hydrolysis of Formamide | Acidic or basic hydrolysis to remove the formyl group and yield the parent chiral amine. | A standard deprotection step to liberate the amine for further reactions. |
| Asymmetric Induction | The existing chiral center influences the stereochemical outcome of reactions at other sites in the molecule. | Can be used to synthesize more complex chiral amines with multiple stereocenters. |
| Enzymatic Deracemization | Use of enzymes like monoamine oxidase (MAO) to selectively oxidize one enantiomer, allowing for the isolation of the other. | While the starting material is chiral, enzymatic methods could be used in kinetic resolutions of related racemic mixtures. wiley.com |
Building Block for Nitrogen-Containing Heterocycles (e.g., Tetrahydroisoquinolines, Pyrrolidones)
Nitrogen-containing heterocycles are prevalent scaffolds in pharmaceuticals and natural products. mdpi.com Formamide, N-((1R)-1-methyl-2-phenylethyl)- can theoretically serve as a building block for such structures.
Tetrahydroisoquinolines (THIQs): The phenylethylamine substructure is a classic precursor for the synthesis of THIQs via reactions like the Pictet-Spengler condensation. In this reaction, the phenylethylamine moiety cyclizes with an aldehyde or ketone. The formyl group on the nitrogen would need to be removed prior to or during the cyclization, as the free amine is required for the reaction to proceed. The chirality of the starting material can influence the stereochemistry of the newly formed center in the THIQ ring.
Pyrrolidones: While less direct, pathways to pyrrolidones could be envisioned. For instance, functionalization of the phenyl ring or the ethyl side chain could introduce groups that enable intramolecular cyclization to form the five-membered lactam ring.
Table 2: Heterocycle Synthesis Strategies
| Heterocycle | Synthetic Method | Role of Formamide, N-((1R)-1-methyl-2-phenylethyl)- |
|---|---|---|
| Tetrahydroisoquinolines | Pictet-Spengler Reaction | The deprotected amine would react with a carbonyl compound to form the heterocyclic ring. |
| Pyrrolidones | Intramolecular Cyclization | Would require modification of the carbon skeleton to introduce appropriate functional groups for ring closure. |
Intermediate in the Synthesis of Functionalized Organic Compounds
The formamide moiety itself can be a source of carbon and nitrogen for the construction of other functional groups. nih.gov For example, formamides can participate in Vilsmeier-Haack type reactions to introduce a formyl group onto an aromatic ring. Additionally, the N-H bond of the formamide can be deprotonated to form an anion that can react with various electrophiles, allowing for further functionalization.
The compound can also act as a chiral auxiliary, where the chiral phenylethyl group directs the stereoselective transformation of another part of the molecule, after which it can be cleaved and recovered. nih.gov This approach is widely used in asymmetric synthesis to create enantiomerically pure products. beilstein-journals.org
Application in Multi-Component Reactions (if applicable)
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govmdpi.comresearchgate.net Formamides and amines are common components in several well-known MCRs.
For instance, in the Ugi or Passerini reactions, an amine is a key reactant. nih.gov To utilize Formamide, N-((1R)-1-methyl-2-phenylethyl)- in such a reaction, the formyl group would likely need to be removed in situ or in a prior step to generate the free amine. The resulting chiral amine could then participate in the MCR, potentially leading to the formation of complex, chiral products with high efficiency. diva-portal.org The use of formamides in reactions with highly reactive intermediates like benzynes has also been explored, opening possibilities for complex molecular constructions. researchgate.net
Derivatization and Analogues of N 1r 1 Methyl 2 Phenylethyl Formamide in Research
Structural Modifications of the Formamide (B127407) Group
While specific research on the structural modifications of the formamide group of N-((1R)-1-methyl-2-phenylethyl)formamide is not extensively documented in publicly available literature, the reactivity of the formamide functional group is well-established and allows for several key transformations. These general reactions, applicable to N-substituted formamides, provide a framework for potential derivatization of the target compound.
Two common modifications of the formamide group are its conversion to an isocyanide or a thioamide.
Conversion to Isocyanides: The dehydration of formamides is a standard method for the synthesis of isocyanides. nih.gov This reaction is typically achieved using dehydrating agents such as phosphorus oxychloride (POCl₃), phosgene, or p-toluenesulfonyl chloride (p-TsCl) in the presence of a base. stackexchange.comrsc.org For instance, the reaction of an N-substituted formamide with phosphorus oxychloride in the presence of triethylamine (B128534) can yield the corresponding isocyanide in a short period. nih.gov This transformation replaces the formyl group with an isocyano group, significantly altering the electronic and steric properties of the molecule, opening avenues for its use in multicomponent reactions like the Passerini and Ugi reactions.
Conversion to Thioamides: The formamide group can also be converted to a thioamide group through thionation. This is commonly achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). chemrxiv.org More contemporary methods include the use of elemental sulfur in the presence of amines or other reagents. chemistryviews.org For example, a three-component reaction of a chlorohydrocarbon, an amide, and elemental sulfur can produce thioamides. chemistryviews.org Another approach involves the reaction of N-substituted formamides with sodium sulfide (B99878) in water. mdpi.com The resulting thioamide is a versatile intermediate in organic synthesis, particularly for the construction of sulfur-containing heterocycles. chemistryviews.org
These potential modifications of the formamide group in N-((1R)-1-methyl-2-phenylethyl)formamide are summarized in the table below.
| Modification | Reagents | Functional Group Transformation | Potential Applications of Product |
| Isocyanide Synthesis | POCl₃, p-TsCl, Phosgene | -CHO → -NC | Multicomponent reactions, synthesis of heterocycles |
| Thioamide Synthesis | Lawesson's reagent, P₄S₁₀, Elemental Sulfur | -CHO → -CHS | Synthesis of sulfur-containing heterocycles, bioactive molecules |
Stereoisomeric Studies of Related Chiral Formamides (e.g., (S)-enantiomer)
The synthesis of the (S)-enantiomer of N-(1-methyl-2-phenylethyl)formamide would likely start from the corresponding (S)-1-methyl-2-phenylethylamine. The formylation of this amine, a common reaction in organic synthesis, would yield the desired (S)-enantiomer. nih.gov
The separation of enantiomers, a critical process in stereoisomeric studies, can be achieved through various techniques. nih.gov Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, is a widely used method for separating enantiomers. americanpharmaceuticalreview.com Other methods include crystallization-based techniques and capillary electrophoresis with chiral selectors. nih.govwvu.edu
A comparative study of the (R)- and (S)-enantiomers of N-(1-methyl-2-phenylethyl)formamide would be essential to fully understand its chemical and biological properties. Such a study would involve the synthesis of both enantiomers, their characterization, and the evaluation of their properties, for example, in biological assays or as chiral ligands in asymmetric synthesis.
Analogues with Varied Substituents on the Phenylethyl Moiety
The phenylethyl moiety of N-((1R)-1-methyl-2-phenylethyl)formamide offers several positions for structural modification to create a diverse range of analogues. These modifications can include altering the substitution pattern on the phenyl ring or changing the structure of the ethyl chain.
Analogues with Varied Phenyl Ring Substituents: The introduction of different substituents on the phenyl ring can significantly impact the electronic properties and lipophilicity of the molecule, which in turn can influence its biological activity. A study on the rapid synthesis of N-(1-phenylethyl)formamides via the Leuckart reaction demonstrated that the reaction time was dependent on the type of substituent on the benzene (B151609) ring of the starting acetophenone. digitellinc.com This suggests that a variety of substituted analogues can be synthesized. For example, replacing the phenyl ring with a pyridyl ring, as in N-[1-(2-pyridyl)ethyl]formamide, creates an analogue with a different aromatic system, potentially leading to altered biological targets or properties. digitellinc.com
Analogues with Modified Alkyl Chains: Modifications to the ethyl chain can also lead to interesting analogues. For instance, N-(phenethyl)formamide, which lacks the methyl group on the ethyl chain, and N-(1-phenylethyl)formamide, where the methyl group is at the benzylic position, are close structural analogues. stackexchange.comrsc.org Comparing the properties of these compounds can provide insights into the role of the methyl group and its position.
The table below summarizes some examples of analogues with varied substituents on the phenylethyl moiety.
| Analogue Name | Structural Modification | Potential Impact |
| N-[1-(4-nitrophenyl)ethyl]formamide | Nitro group on the phenyl ring | Altered electronic properties |
| N-[1-(2-pyridyl)ethyl]formamide | Phenyl ring replaced by a pyridyl ring | Altered aromatic system and basicity |
| N-(phenethyl)formamide | Absence of the methyl group on the ethyl chain | Altered steric hindrance and lipophilicity |
| N-(1-phenylethyl)formamide | Different position of the methyl group | Altered stereochemistry and conformation |
N-Substituted Formamide Derivatives in Synthetic Investigations (e.g., N-methylated analogues)
N-alkylation of the formamide nitrogen introduces another point of diversity and can significantly affect the compound's properties, such as its hydrogen bonding capacity and conformational flexibility.
N-Methylated Analogues: The N-methylated analogue, N-methyl-N-((1R)-1-methyl-2-phenylethyl)formamide, is a key derivative. The synthesis of N-methylformamides can be achieved through various methods, including the reaction of methylamine (B109427) with carbon monoxide or methyl formate (B1220265). chemicalbook.com The Leuckart reaction has also been successfully applied for the synthesis of a series of substituted N-methyl-(1-phenylethyl)formamides. digitellinc.com
The presence of the N-methyl group can influence the reactivity and synthetic utility of the molecule. For example, N-methylformamide is an important raw material in the synthesis of various organic compounds. chemicalbook.com
The table below provides information on an N-methylated analogue.
| Analogue Name | Structural Modification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-methyl-N-(1-phenylethyl)formamide | Methyl group on the formamide nitrogen | 5934-09-8 | C₁₀H₁₃NO | 163.22 |
These derivatization and analogue studies are crucial for developing a comprehensive understanding of the structure-property relationships of N-((1R)-1-methyl-2-phenylethyl)formamide and for identifying new compounds with potentially valuable applications in various fields of chemical research.
Q & A
Basic: What synthetic strategies are recommended for synthesizing Formamide, N-((1R)-1-methyl-2-phenylethyl)-, and how can reaction parameters be optimized?
Methodological Answer:
- Route Selection : Opt for enantioselective amidation of (1R)-1-methyl-2-phenylethylamine with formylating agents (e.g., formic acid derivatives) under anhydrous conditions to minimize racemization .
- Optimization : Use factorial design (e.g., 2³ factorial experiments) to test variables like temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%) . Reaction progress can be monitored via TLC or in situ FTIR.
- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization from ethanol for higher enantiomeric excess (e.e.) .
Basic: Which spectroscopic techniques are critical for structural elucidation and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the stereochemistry at the (1R) chiral center and the formamide group. Compare chemical shifts with computed NMR spectra (DFT/B3LYP/6-31G*) for validation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy (C₁₁H₁₅NO). Fragmentation patterns (e.g., loss of CO from the formamide group) aid in structural confirmation .
- Infrared (IR) Spectroscopy : Identify characteristic peaks for the formamide C=O stretch (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced: How can computational modeling predict the reactivity of Formamide, N-((1R)-1-methyl-2-phenylethyl)- in catalytic asymmetric reactions?
Methodological Answer:
- Quantum Mechanics (QM) : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states in enantioselective hydrogenation or amidation reactions. Focus on steric effects from the phenyl group and chiral center .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. toluene) on reaction pathways using software like COMSOL Multiphysics. Analyze free energy barriers to identify optimal solvents .
- Machine Learning (ML) : Train ML models on existing enantioselective amidation datasets to predict catalyst performance (e.g., e.e. % based on ligand structure) .
Advanced: How should researchers address contradictions in reported catalytic efficiency data for this compound?
Methodological Answer:
- Meta-Analysis : Systematically review variables across studies (e.g., catalyst type, substrate ratios, and analytical methods) using statistical tools like ANOVA to identify confounding factors .
- Replication Studies : Reproduce key experiments under standardized conditions (e.g., fixed temperature, solvent purity ≥99.9%) to isolate variables causing discrepancies .
- Error Analysis : Quantify measurement uncertainties (e.g., HPLC e.e. determination vs. polarimetry) and apply error propagation models to assess data reliability .
Advanced: What methodologies validate enantiomeric purity and impurity profiling in this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column (n-hexane/isopropanol 90:10) with UV detection (220 nm). Compare retention times with racemic standards to quantify e.e. (>98% target) .
- Circular Dichroism (CD) : Correlate CD spectra (190–250 nm) with computational chiroptical data to confirm absolute configuration .
- Impurity Profiling : Apply LC-MS/MS to detect trace impurities (e.g., N-methyl derivatives) with a limit of quantification (LOQ) ≤0.1% .
Advanced: How can AI-driven experimental design accelerate the discovery of novel derivatives?
Methodological Answer:
- Generative Models : Train variational autoencoders (VAEs) on structural databases (e.g., PubChem) to propose derivatives with modified phenyl or alkyl groups .
- Active Learning : Implement Bayesian optimization to prioritize synthesis of high-potential candidates based on predicted bioactivity (e.g., docking scores against target proteins) .
- Robotic Synthesis : Integrate AI with automated flow reactors for high-throughput screening of reaction conditions (e.g., residence time, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
